
(E)-3-(4-Chlorostyryl)-6-methyl-4H-chromen-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(E)-3-(4-Chlorostyryl)-6-methyl-4H-chromen-4-one is a synthetic organic compound known for its unique structural properties and potential applications in various scientific fields. This compound features a chromenone core with a chlorostyryl substituent, making it an interesting subject for research in organic chemistry and material science.
Preparation Methods
The synthesis of (E)-3-(4-Chlorostyryl)-6-methyl-4H-chromen-4-one typically involves the reaction of 4-chlorobenzaldehyde with 6-methyl-4H-chromen-4-one under basic conditions. The reaction proceeds through a Knoevenagel condensation, forming the styryl derivative. Industrial production methods may involve optimizing reaction conditions such as temperature, solvent, and catalyst to achieve higher yields and purity.
Chemical Reactions Analysis
(E)-3-(4-Chlorostyryl)-6-methyl-4H-chromen-4-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions using hydrogen gas and a palladium catalyst can convert the styryl group to an ethyl group.
Substitution: The chlorostyryl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols, forming new derivatives.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce ethyl derivatives.
Scientific Research Applications
(E)-3-(4-Chlorostyryl)-6-methyl-4H-chromen-4-one has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex organic molecules and studying reaction mechanisms.
Biology: The compound’s structural properties make it a candidate for studying interactions with biological macromolecules.
Medicine: Research is ongoing to explore its potential as a pharmacophore in drug design, particularly for its anti-inflammatory and anticancer properties.
Industry: It is used in the development of advanced materials, such as organic semiconductors and photonic devices.
Mechanism of Action
The mechanism of action of (E)-3-(4-Chlorostyryl)-6-methyl-4H-chromen-4-one involves its interaction with specific molecular targets. For instance, in biological systems, it may interact with enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
(E)-3-(4-Chlorostyryl)-6-methyl-4H-chromen-4-one can be compared with other similar compounds, such as:
9,10-bis(4-chlorostyryl)anthracene: Known for its photophysical properties and used in organic electronics.
4-(4-Chlorostyryl)-1-ethylpyridinium iodide: Studied for its unique electronic properties.
2-(4-Chlorostyryl)-1-ethylquinolinium iodide: Another compound with interesting photophysical characteristics.
Properties
Molecular Formula |
C18H13ClO2 |
|---|---|
Molecular Weight |
296.7 g/mol |
IUPAC Name |
3-[(E)-2-(4-chlorophenyl)ethenyl]-6-methylchromen-4-one |
InChI |
InChI=1S/C18H13ClO2/c1-12-2-9-17-16(10-12)18(20)14(11-21-17)6-3-13-4-7-15(19)8-5-13/h2-11H,1H3/b6-3+ |
InChI Key |
QSGCWYRSOMUJHC-ZZXKWVIFSA-N |
Isomeric SMILES |
CC1=CC2=C(C=C1)OC=C(C2=O)/C=C/C3=CC=C(C=C3)Cl |
Canonical SMILES |
CC1=CC2=C(C=C1)OC=C(C2=O)C=CC3=CC=C(C=C3)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-Phenyl-2-(propan-2-yl)-4,9-dihydroindeno[2,1-b]pyran](/img/structure/B11837359.png)
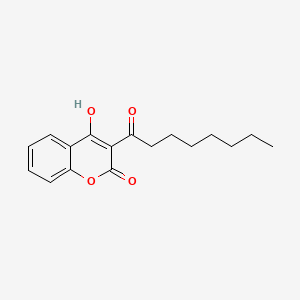

![2-Chloro-5-methyl-8-(spiro[2.4]heptan-4-yl)pyrido[2,3-d]pyrimidin-7(8H)-one](/img/structure/B11837370.png)
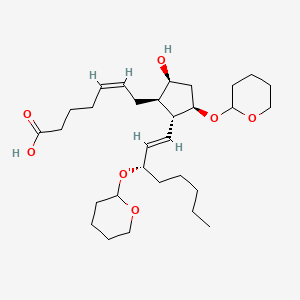

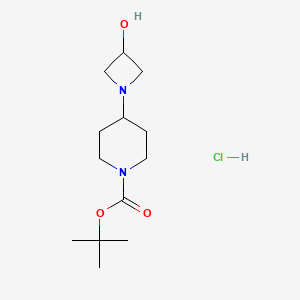
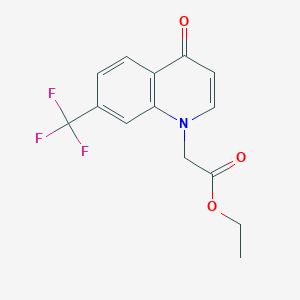

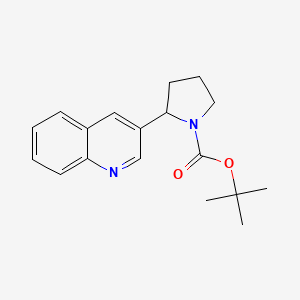
![N-[2-(Naphthalen-1-yl)prop-2-en-1-yl]benzamide](/img/structure/B11837402.png)
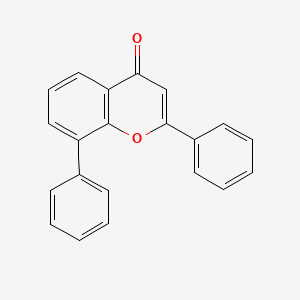
![9-Chloro-2,3,4,6,7,11b-hexahydro-1H-pyrazino[2,1-a]isoquinoline dihydrochloride](/img/structure/B11837413.png)

